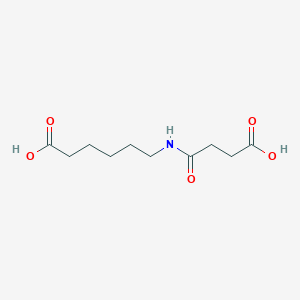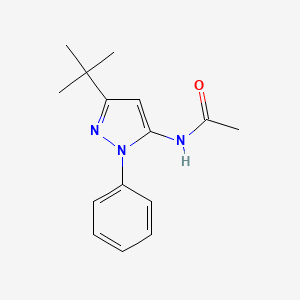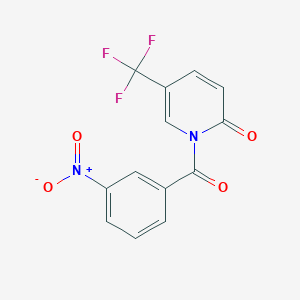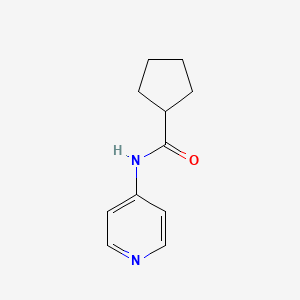
N-(pyridin-4-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-4-yl)cyclopentanecarboxamide, also known as PAC-1, is a small molecule compound that has been extensively studied for its potential anticancer properties. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
The exact mechanism of action of N-(pyridin-4-yl)cyclopentanecarboxamide is not fully understood, but it is thought to involve the activation of procaspase-3, a protein involved in the apoptotic pathway. N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to bind to procaspase-3 and induce its activation, leading to apoptosis in cancer cells. Additionally, N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. N-(pyridin-4-yl)cyclopentanecarboxamide has also been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of N-(pyridin-4-yl)cyclopentanecarboxamide in lab experiments is its specificity for cancer cells. N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to induce apoptosis in cancer cells while leaving healthy cells unharmed. Additionally, N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy. One limitation of N-(pyridin-4-yl)cyclopentanecarboxamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(pyridin-4-yl)cyclopentanecarboxamide. One area of research is the development of more efficient synthesis methods for N-(pyridin-4-yl)cyclopentanecarboxamide, which could allow for larger-scale production and more widespread use in cancer research. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(pyridin-4-yl)cyclopentanecarboxamide treatment. Additionally, further studies are needed to understand the exact mechanism of action of N-(pyridin-4-yl)cyclopentanecarboxamide and to identify potential side effects and toxicity in vivo. Finally, there is potential for the development of N-(pyridin-4-yl)cyclopentanecarboxamide analogs with improved solubility and efficacy.
Méthodes De Synthèse
The synthesis of N-(pyridin-4-yl)cyclopentanecarboxamide involves the reaction of 4-pyridinecarboxaldehyde with cyclopentanecarboxylic acid in the presence of a catalyst. The resulting compound is then purified through column chromatography to obtain pure N-(pyridin-4-yl)cyclopentanecarboxamide. This synthesis method has been optimized and improved over the years, allowing for the production of large quantities of N-(pyridin-4-yl)cyclopentanecarboxamide for research purposes.
Applications De Recherche Scientifique
N-(pyridin-4-yl)cyclopentanecarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(pyridin-4-yl)cyclopentanecarboxamide induces apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(pyridin-4-yl)cyclopentanecarboxamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy. In vivo studies have also shown promising results, with N-(pyridin-4-yl)cyclopentanecarboxamide inhibiting tumor growth in mouse models of breast and colon cancer.
Propriétés
IUPAC Name |
N-pyridin-4-ylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-3-1-2-4-9)13-10-5-7-12-8-6-10/h5-9H,1-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAMCNHBQZPMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
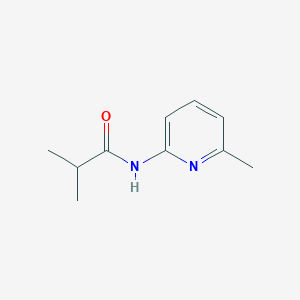
![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)
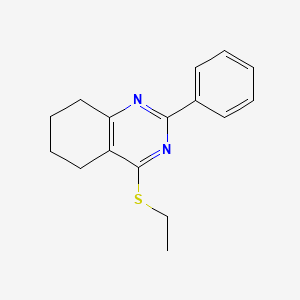
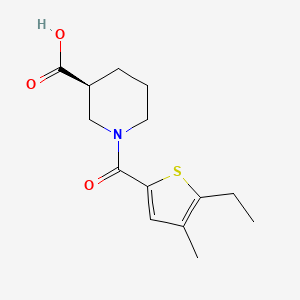
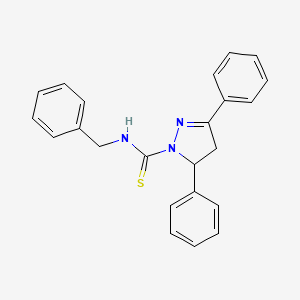
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)
![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)
